N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 2-methylpropyl (isobutyl) group at position 3 and oxo groups at positions 2 and 2.
Properties
CAS No. |
1260927-16-9 |
|---|---|
Molecular Formula |
C20H23N3O3S |
Molecular Weight |
385.48 |
IUPAC Name |
N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H23N3O3S/c1-4-14-6-5-7-15(10-14)21-17(24)12-22-16-8-9-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) |
InChI Key |
PKLHQJHMPDUXHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 374.45 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit various mechanisms of action:
- Antitumor Activity : These compounds have been shown to inhibit cancer cell proliferation through various pathways. For instance, they can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both crucial in tumor growth and metastasis .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism, such as pyruvate kinase M2 (PKM2), which is often overexpressed in cancer cells .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Akin et al. (2020) | MDA-MB-231 (breast cancer) | 27.6 | EGFR inhibition |
| Elmongy et al. (2021) | A549 (lung cancer) | 43.0 | PKM2 activation |
| Saddik et al. (2017) | HeLa (cervical cancer) | 30.5 | VEGF suppression |
These studies suggest that the compound exhibits comparable inhibitory activity to established chemotherapeutics like paclitaxel.
Case Studies
- Breast Cancer : In a study comparing various thieno[3,2-d]pyrimidine derivatives, this compound showed significant cytotoxicity against MDA-MB-231 cells with an IC50 value closely matching that of paclitaxel .
- Lung Cancer : Another study evaluated its effects on A549 lung cancer cells. The compound demonstrated an IC50 of 43 μM, indicating a potential role in lung cancer treatment through metabolic pathway modulation .
Pharmacological Potential
The unique structural features of this compound position it as a promising candidate for further development into therapeutic agents targeting various cancers and possibly other diseases influenced by metabolic dysregulation.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The thieno[3,2-d]pyrimidine core distinguishes it from analogs like the thieno[2,3-d]pyrimidine in , which alters ring planarity and electronic properties. This positional isomerism may influence binding to hydrophobic pockets in target proteins .
- Imatinib Analog : The pyrimidine-triazole core mimics imatinib’s structure, targeting kinase ATP-binding domains. However, the target compound’s thienopyrimidine system may offer enhanced metabolic stability due to sulfur incorporation .
Substituent Effects
- 2-Methylpropyl vs.
- Oxo vs. Thio Linkages : The target’s 2,4-dioxo groups enhance hydrogen-bonding capacity relative to the thio-linked analog in , which may improve interactions with polar residues in enzymes .
- Phenyl Substituents : The 3-ethylphenyl group in the target contrasts with the 3-methylphenyl in and 2,3-dichlorophenyl in , affecting lipophilicity and π-π stacking interactions .
Pharmacological Implications
- Antimicrobial Potential: The dichlorophenyl analog demonstrates antimicrobial activity, which the target compound might share if tested against similar targets.
- Metabolic Stability : The branched 2-methylpropyl group in the target could reduce oxidative metabolism compared to linear alkyl chains in other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
